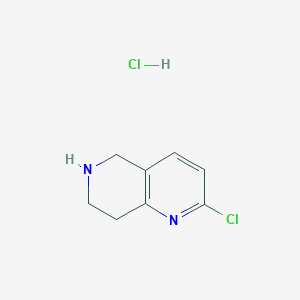

Clorhidrato de 2-cloro-5,6,7,8-tetrahidro-1,6-naftiridina

Descripción general

Descripción

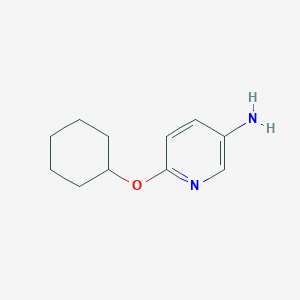

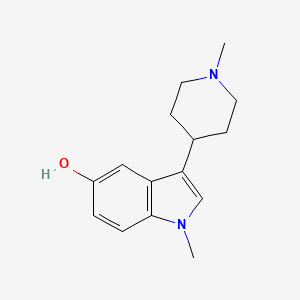

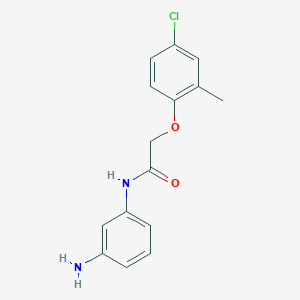

The compound of interest, 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride, is a derivative of naphthyridine, which is a bicyclic compound consisting of two fused six-membered rings with nitrogen atoms at the 1 and 6 positions. This structure is related to the pharmacophore of 5,6,7,8-tetrahydro-1,7-naphthyridine, which serves as a conformationally-locked analog of the pharmacologically active 2-(3-pyridyl)ethylamine core structure .

Synthesis Analysis

The synthesis of related naphthyridine compounds has been explored in several studies. For instance, 4-cyano-1,3-dihydroxy-5,6-7,8-tetrahydroisoquinoline was reacted with Vilsmeier reagent to produce chloro aldehyde, dichloro [2,7]naphthyridine, and monochloro [2,7]naphthyridine, with the structures confirmed by spectral data and X-ray crystal structure analysis . Another study reported the synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine through a six-step reaction starting from 2-methylpyrazine, with the structure confirmed by various spectroscopic methods . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride.

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives has been characterized using techniques such as X-ray crystallography, NMR, and mass spectrometry. For example, the structure of dichloro [2,7]naphthyridine was confirmed by X-ray crystal structure analysis . Similarly, the structure of unexpected compounds formed during the synthesis of diamino derivatives of naphthyridines was also confirmed by X-ray crystallography .

Chemical Reactions Analysis

Naphthyridine derivatives exhibit varied reactivity with nucleophiles. The reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with amines under different experimental conditions has been studied, leading to the formation of mono- and di-amino-substituted derivatives and, in some cases, unexpected rearrangements to 1-oxo derivatives of 3,4-dihydro-2,7-naphthyridines . Additionally, the reaction of a naphthyridine derivative with POCl3 yielded a dichloro compound in almost quantitative yield, suggesting a potential route for further chlorination of naphthyridine compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives can be inferred from their structural characteristics and reactivity patterns. For instance, the chlorination of naphthoquinones with HCl-MnO2 in acetic acid led to the formation of chloro derivatives, indicating the susceptibility of these compounds to electrophilic substitution reactions . The coordination chemistry of naphthyridine derivatives is also of interest, as demonstrated by the structural characterization of a copper complex with naphthyridine ligands, which showed a six-coordinated Cu2+ ion .

Aplicaciones Científicas De Investigación

Medicina: Aplicaciones Anticancerígenas

Clorhidrato de 2-cloro-5,6,7,8-tetrahidro-1,6-naftiridina: ha demostrado ser prometedor en el campo de la medicina, particularmente en la investigación del cáncer . Su estructura es propicia para ser funcionalizada para atacar células cancerosas específicas, lo que podría conducir al desarrollo de nuevos agentes quimioterapéuticos. La capacidad del compuesto para interactuar con el ADN o las proteínas exclusivas de las células cancerosas lo convierte en una molécula valiosa para futuras investigaciones en oncología.

Ciencia de los Materiales: Síntesis de Nuevos Materiales

En la ciencia de los materiales, este compuesto puede utilizarse como precursor para sintetizar nuevos materiales con aplicaciones potenciales en electrónica y fotónica . Su estructura química única podría contribuir al desarrollo de materiales con propiedades ópticas o eléctricas específicas, que son cruciales para el avance de la tecnología en estos campos.

Ciencia Ambiental: Aplicaciones Analíticas

La reactividad y estabilidad del compuesto en diversas condiciones lo hacen adecuado para aplicaciones analíticas ambientales . Se podría utilizar en el desarrollo de sensores o ensayos para detectar contaminantes ambientales, contribuyendo a una mejor vigilancia y control de los contaminantes ambientales.

Química Analítica: Cromatografía

En química analítica, particularmente en cromatografía, el this compound podría utilizarse para desarrollar nuevas fases estacionarias o como estándar para calibrar instrumentos . Su estructura y propiedades bien definidas lo convierten en un candidato ideal para tales aplicaciones.

Bioquímica: Estudios de Inhibición Enzimática

Este compuesto puede servir como inhibidor o activador en reacciones enzimáticas, proporcionando información sobre los mecanismos y vías enzimáticas . El estudio de su interacción con las enzimas podría conducir a una mejor comprensión de los procesos biológicos y al desarrollo de fármacos dirigidos a vías bioquímicas específicas.

Farmacología: Desarrollo de Fármacos

La actividad farmacológica de las 1,6-naftiridinas, a las que pertenece este compuesto, incluye una variedad de aplicaciones como anti-VIH, antimicrobianas, analgésicas, antiinflamatorias y antioxidantes . Esto lo convierte en un andamiaje valioso para el desarrollo de nuevos fármacos con mayor eficacia y menores efectos secundarios.

Mecanismo De Acción

Mode of Action

It’s known that alkyl halides can react with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can significantly impact the action of a compound. For instance, it’s recommended to store this compound under inert gas (nitrogen or argon) at 2-8°C .

Análisis Bioquímico

Biochemical Properties

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with histamine H3 receptors, which are involved in the regulation of neurotransmitter release in the central nervous system . The interaction with these receptors can modulate the release of histamine, acetylcholine, and other neurotransmitters, thereby affecting various physiological processes.

Cellular Effects

The effects of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the signaling pathways associated with histamine H3 receptors, leading to changes in neurotransmitter release and cellular responses . Additionally, the compound can modulate gene expression by interacting with specific transcription factors and regulatory proteins, thereby influencing cellular functions and metabolic activities.

Molecular Mechanism

The molecular mechanism of action of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to histamine H3 receptors, acting as an antagonist or agonist depending on the context . By binding to these receptors, it can inhibit or activate downstream signaling pathways, leading to various physiological effects. Additionally, the compound can interact with other enzymes and proteins, modulating their activity and influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under inert gas conditions at temperatures between 2-8°C . Prolonged exposure to light and air can lead to degradation, affecting its efficacy and potency. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, although the exact nature of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter release and improvement of cognitive functions . At higher doses, the compound can exhibit toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with varying dosages.

Metabolic Pathways

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations to form various metabolites . These metabolites can then be excreted through the kidneys or further metabolized in other tissues. The compound’s effects on metabolic flux and metabolite levels can influence its overall pharmacokinetic and pharmacodynamic properties.

Transport and Distribution

The transport and distribution of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it binds to specific transporters on the cell membrane . Once inside the cell, the compound can interact with intracellular binding proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is an important factor that influences its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the compound may be localized to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its effects on cellular processes. The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall efficacy in modulating cellular functions.

Propiedades

IUPAC Name |

2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2.ClH/c9-8-2-1-6-5-10-4-3-7(6)11-8;/h1-2,10H,3-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRACHJCOMOVESL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593904 | |

| Record name | 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

766545-20-4 | |

| Record name | 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319964.png)

![6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1319970.png)

![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)